Procion orange MX-2R
Overview
Description
Procion Brilliant Orange MX-2R, also known as Reactive Orange 4, is a type of synthetic dye that belongs to the class of reactive dyes . It is commonly used in textile dyeing . The dye is water-soluble and comes in a powder form . The Colour Index Name is Reactive Orange 4, and it has a CAS Number of 70616-90-9 .
Synthesis Analysis
The electrochemical behavior of Procion Orange MX-2R has been investigated on stainless steel electrodes . This dye shows only a 6% of biodegradability . Textile wastewaters were simulated as real conditions of industrial effluents considering Na2SO4 and NaCl as background electrolyte .Molecular Structure Analysis
This compound is a 2,4-dichloro-1,3,5-triazine with a multi-substituted naphthalen-2-yldiazenyl substituent at the 6-position . Its molecular formula is C24H16Cl2N6O10S3 . The dye contains a total of 65 bonds, including 49 non-H bonds, 32 multiple bonds, 7 rotatable bonds, 9 double bonds, 23 aromatic bonds, 5 six-membered rings, 2 ten-membered rings, 1 ketone (aromatic), 1 tertiary amine (aromatic), 1 hydrazone, 3 hydroxyl groups, and 3 sulfonic (thio-/dithio-) acids .Chemical Reactions Analysis
This compound is a reactive dye that can be used in various dyeing techniques such as immersion dyeing, tie dye, batik, ice dyeing, hombre dyeing, garment dyeing, sprinkle dyeing, and more . It is also used for airbrushing, screen printing, direct painting, etc., using the batch method .Scientific Research Applications
Electrochemical Treatment
- Electrochemical Oxidation and Reduction : Procion Orange MX-2R, when exposed to electrochemical treatment, showed significant degradation of both the azo group and aromatic structures. The study used Ti/SnO2-Sb-Pt and stainless steel electrodes, and the treatment followed pseudo-first order kinetics. A main intermediate similar to 2-amino-1,5-naphthalenedisulphonic acid was observed after electrochemical reduction (del Río et al., 2009).
Dye Characterization
- Characterization on Pt and Pt/Polyaniline Electrodes : The electrochemical characterization of this compound on Pt and Pt/polyaniline electrodes indicated changes in characteristic Pt oxidation and reduction peaks due to the presence of the dye. The redox processes were controlled by diffusion (Molina et al., 2012).
Photocatalytic Degradation
- Nitrogen-Doped TiO2 Nanocatalysts : The degradation of this compound using nitrogen-doped TiO2 nanocrystals under visible light showed high reactivity, with substantial photocatalytic activity demonstrated (Liu et al., 2005).
Wastewater Treatment
- Chitosan as an Adsorbent : Chitosan proved effective in eliminating color and organic matter from wastewater containing this compound at natural pH, showing promise as a natural and clean product for adsorption in mildly acidic conditions (Modak et al., 2009).
Impact on Anaerobic Cultures
- Effect on Growth Substrate Utilization : this compound exhibited a competitive inhibition on the utilization of ethanol by anaerobic bacteria at doses above 200 mg/L, indicating potential interference with biological wastewater treatment processes (Bhattacharyya & Singh, 2010).
Nanocomposite Photocatalysts
- Cu2O/Cu Nanocomposites : Studies on Cu2O/Cu nanocomposites showed that they are good candidates for processing pollutant water containing this compound, maintaining high photocatalytic activity even after several reaction cycles (Zhou et al., 2009).
Carbon Nanotube Adsorption
- Adsorption Efficiency : Carbon nanotubes demonstrated high adsorption efficiency for this compound, with the process being represented well by Langmuir isotherm and pseudo second-order kinetic models (Wu, 2007).
Nanofiber Membrane Chromatography
- Dye-Affinity Nanofiber Membrane : A dye-affinity nanofiber membrane utilizing Procion Orange MX2R was effective for lysozyme purification, with recovery percentage around 100% under optimal conditions (Ng et al., 2019).
Mechanism of Action
Safety and Hazards
Procion Orange MX-2R may cause serious eye irritation, allergic skin reaction, and allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapour/spray, wash skin thoroughly after handling, and wear protective gloves/eye protection/face protection .
Properties
IUPAC Name |
2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2N6O10S3/c1-32(24-28-22(25)27-23(26)29-24)12-5-6-13-11(9-12)10-18(44(37,38)39)19(20(13)33)31-30-16-8-7-14-15(21(16)45(40,41)42)3-2-4-17(14)43(34,35)36/h2-10,33H,1H3,(H,34,35,36)(H,37,38,39)(H,40,41,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOVMYYXPJSURC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C5=NC(=NC(=N5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2N6O10S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
70616-90-9 (tri-hydrochloride salt) | |
Record name | Procion orange MX-2R | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073816758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40867932 | |
Record name | 2-((6-((4,6-Dichloro-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40867932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
715.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73816-75-8 | |
Record name | 2-[2-[6-[(4,6-Dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-1,5-naphthalenedisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73816-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Procion orange MX-2R | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073816758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-((6-((4,6-Dichloro-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40867932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulpho-2-naphthyl]azo]naphthalene-1,5-disulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.541 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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